

Spectroscopic Profile of 1,4-Piperazinediethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,4-Piperazinediethanol**

Cat. No.: **B089762**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **1,4-Piperazinediethanol** (CAS No. 122-96-3), a symmetrical diamine with applications in the synthesis of pharmaceuticals and polymers.^{[1][2][3]} The following sections detail its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data, offering a foundational dataset for its identification and characterization.

Molecular Structure and Properties

- IUPAC Name: 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanol^[4]
- Molecular Formula: C₈H₁₈N₂O₂^{[1][4]}
- Molecular Weight: 174.24 g/mol ^[4]
- Synonyms: 1,4-Bis(2-hydroxyethyl)piperazine, N,N'-Bis(2-hydroxyethyl)piperazine^[5]

Mass Spectrometry Data

Mass spectrometry of **1,4-Piperazinediethanol** typically employs electron ionization (EI) for fragmentation analysis. The resulting mass spectrum is characterized by several key fragments that are indicative of the molecule's structure.

Table 1: Key Mass Spectrometry Fragmentation Data

m/z (Mass-to-Charge Ratio)	Interpretation
174	Molecular Ion $[M]^+$
143	Loss of a CH_2OH group
70	Fragment corresponding to the piperazine ring with one ethyl group
56	Fragment corresponding to the piperazine ring
42	Fragment corresponding to a $\text{C}_2\text{H}_4\text{N}$ moiety

Note: The relative intensities of these peaks can vary depending on the specific instrumentation and experimental conditions.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **1,4-Piperazinediethanol** reveals characteristic absorption bands corresponding to its functional groups. The presence of hydroxyl and amine groups, along with the alkyl framework, gives rise to a distinct spectral fingerprint.

Table 2: Characteristic Infrared Absorption Bands

Wavenumber (cm^{-1})	Vibrational Mode	Functional Group
3400 - 3200	O-H stretching (broad)	Hydroxyl (-OH)
2940 - 2800	C-H stretching	Alkyl (C-H)
1460 - 1440	C-H bending	Alkyl (CH_2)
1100 - 1000	C-N stretching	Amine (C-N)
1050 - 1000	C-O stretching	Alcohol (C-O)

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the **1,4-Piperazinediethanol** molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is relatively simple due to the molecule's symmetry.

Table 3: ¹H NMR Chemical Shift Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.73	Triplet	4H	Methylene group adjacent to the hydroxyl group (-CH ₂ - OH)
~2.59	Triplet	4H	Methylene group adjacent to the nitrogen (-N-CH ₂ -)
~2.58	Singlet	8H	Piperazine ring protons (-CH ₂ -N- CH ₂ -)

Note: Chemical shifts are typically referenced to a standard and can vary based on the solvent used. The data presented is based on spectra recorded in D₂O.[\[6\]](#)

¹³C NMR Spectroscopy

The carbon NMR spectrum further confirms the symmetrical nature of the molecule.

Table 4: ¹³C NMR Chemical Shift Data

Chemical Shift (δ) ppm	Assignment
~60	Methylene carbon adjacent to the hydroxyl group (-CH ₂ -OH)
~58	Methylene carbon adjacent to the nitrogen (-N-CH ₂ -)
~54	Piperazine ring carbons (-CH ₂ -N-CH ₂ -)

Note: As with ¹H NMR, chemical shifts are solvent-dependent.

Experimental Protocols

The data presented in this guide are typically acquired using standard analytical techniques. While specific instrument parameters may vary, the following provides a general overview of the methodologies.

Mass Spectrometry (MS)

- Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
- Sample Preparation: The sample is dissolved in a volatile organic solvent, such as methanol or dichloromethane, and injected into the GC system.
- Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the analyte from the solvent and any impurities. The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure proper elution.
- Mass Spectrometry: The eluted compound enters the mass spectrometer where it is ionized by a 70 eV electron beam. The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.

Infrared (IR) Spectroscopy

- Technique: Fourier Transform Infrared (FTIR) Spectroscopy. Can be performed using Attenuated Total Reflectance (ATR) or KBr pellet methods.[\[4\]](#)

- ATR-IR: A small amount of the solid or liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.
- KBr Pellet: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the IR beam path.
- Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

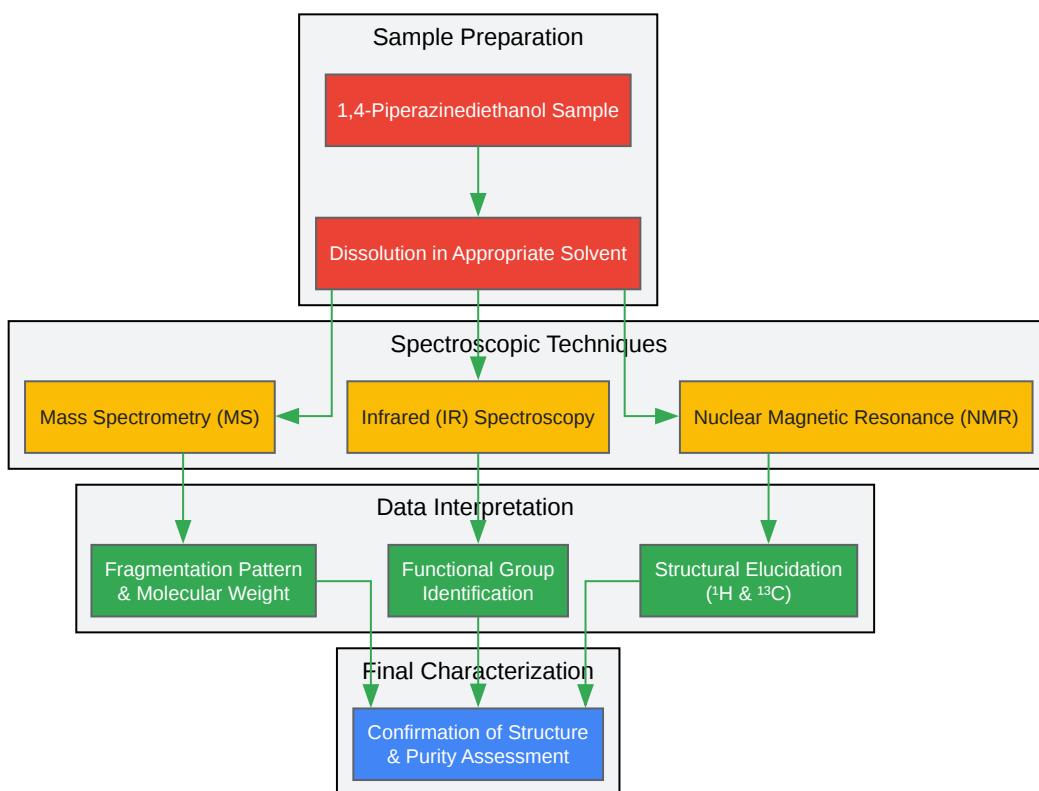
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique: ^1H and ^{13}C NMR spectroscopy.
- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D_2O , CDCl_3 , or DMSO-d_6) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 300 MHz or higher). For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Various NMR experiments (e.g., DEPT) can be performed to aid in the assignment of carbon signals.

Workflow for Spectroscopic Analysis

The logical flow for the comprehensive spectroscopic characterization of **1,4-Piperazinediethanol** is illustrated in the diagram below.

Spectroscopic Analysis Workflow for 1,4-Piperazinediethanol

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **1,4-Piperazinediethanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 122-96-3: 1,4-Piperazinediethanol | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. 1,4-Piperazinediethanol | C8H18N2O2 | CID 67151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Bis(2-hydroxyethyl)piperazine [webbook.nist.gov]
- 6. 1,4-BIS(2-HYDROXYETHYL)PIPERAZINE(122-96-3) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Piperazinediethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b089762#spectroscopic-data-nmr-ir-mass-spec-of-1-4-piperazinediethanol\]](https://www.benchchem.com/product/b089762#spectroscopic-data-nmr-ir-mass-spec-of-1-4-piperazinediethanol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

